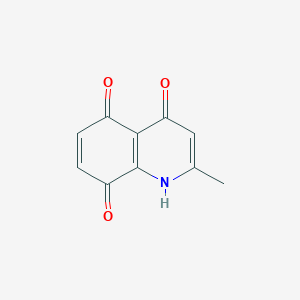

2-Methylquinoline-4,5,8(1H)-trione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90800-43-4 |

|---|---|

Molecular Formula |

C10H7NO3 |

Molecular Weight |

189.17 g/mol |

IUPAC Name |

2-methyl-1H-quinoline-4,5,8-trione |

InChI |

InChI=1S/C10H7NO3/c1-5-4-8(14)9-6(12)2-3-7(13)10(9)11-5/h2-4H,1H3,(H,11,14) |

InChI Key |

KJLIJEUZKMWVAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=O)C=CC2=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Strategies for 2-Methylquinoline-4,5,8(1H)-trione and its Derivatives

De novo synthesis provides a powerful approach to construct the fundamental quinolinetrione skeleton. These methods involve the assembly of the bicyclic ring system from acyclic or simpler cyclic precursors, allowing for significant structural variation.

A key strategy for accessing the quinone functionality of the trione (B1666649) system is through the oxidative demethylation of suitably substituted dimethoxyquinoline precursors. Cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) is a powerful and effective reagent for this transformation. The reaction proceeds by treating a precursor, such as a 5,8-dimethoxy-2-methylquinoline (B13639813) derivative, with CAN. The oxidant selectively cleaves the methyl ethers, revealing the underlying quinone structure. This method has been successfully employed in the synthesis of various quinolinonequinones and alkoxyquinolinequinones. researchgate.net

The general transformation can be represented as the conversion of dimethoxyquinolines to the corresponding quinolinetriones. researchgate.net This approach is valuable because the dimethoxyquinoline precursors can often be assembled through well-established quinoline (B57606) synthesis methods, and the final oxidation provides direct access to the desired trione core. While specific literature on the direct synthesis of 2-methyl-4,5,8(1H)-quinolinetrione via this route is sparse, the methodology is well-established for analogous systems. For instance, the demethylation of 2,4-dimethoxyquinolines has been explored, showcasing the feasibility of selective ether cleavage in these systems. nih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. rsc.orgnih.govnih.gov Several named MCRs are pivotal for constructing the core quinoline scaffold, which can then be further functionalized or oxidized to the target trione. nih.gov

The Doebner–Miller reaction , for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound to form quinolines. wikipedia.org Similarly, the Doebner reaction utilizes an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids. wikipedia.orgacs.org These methods, along with others like the Povarov and Combes syntheses, offer versatile entry points to variously substituted quinolines. rsc.orgnih.gov The advantage of MCRs lies in their atom economy and ability to rapidly generate diverse molecular scaffolds. rsc.orgresearchgate.netresearchgate.net While MCRs may not directly yield the trione, they are instrumental in building the necessary substituted aniline and quinoline precursors that can be carried forward, for instance, via oxidative demethylation.

Table 1: Key Multi-Component Reactions for Quinoline Synthesis

| Named Reaction | Components | Typical Product | Reference |

|---|---|---|---|

| Doebner-Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted Quinolines | wikipedia.org |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic acid | Quinoline-4-carboxylic acids | nih.govwikipedia.org |

| Povarov Reaction | Aniline, Aldehyde, Alkene | Tetrahydroquinolines | nih.gov |

| Combes Quinoline Synthesis | Aniline, β-Diketone | Substituted Quinolines |

Intramolecular cyclization represents a fundamental strategy for forming the heterocyclic core of quinolines. These reactions involve forming one of the rings of the quinoline system from a single precursor molecule that contains all the necessary atoms.

One prominent example is the aza-Wacker oxidative cyclization . This palladium-catalyzed reaction transforms aniline derivatives into substituted quinolines. nih.govthieme-connect.comillinois.edu Specifically, it has been used to prepare 2-methylquinolines under mild conditions using air as the oxidant. nih.gov The reaction proceeds through an intramolecular aminopalladation of an alkene, followed by β-hydride elimination to form the quinoline ring. nih.govacs.org This method is attractive for its efficiency and the use of readily available starting materials. thieme-connect.com

Other annulation strategies include the cyclization of β-(2-aminophenyl)-α,β-ynones or the reaction between anilines and ynones, which can be mediated by various catalysts to form the quinoline ring system. nih.gov Iodine-mediated desulfurative cyclization of intermediates derived from o-aminothiophenol and 1,3-ynones also provides a pathway to the quinoline scaffold. nih.govresearchgate.net Furthermore, methods like the Gould-Jacobs reaction and decarboxylating cyclizations are well-established for producing quinolin-4-ones, which are key precursors that could potentially be oxidized to the corresponding triones. mdpi.com The synthesis of indoloquinolines has also been achieved through NCS-mediated intramolecular cyclization, highlighting the versatility of this approach for complex heterocyclic systems. nih.gov

Table 2: Examples of Intramolecular Cyclization for Quinoline Synthesis

| Method | Precursor Type | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|

| Aza-Wacker Cyclization | o-Allylanilines | Pd(OAc)₂ / Air | 2-Methylquinolines | nih.govthieme-connect.com |

| Desulfurative Cyclization | o-Aminothiophenol + 1,3-Ynone | Zirconocene complex / I₂ | Substituted Quinolines | nih.govresearchgate.net |

| Gould-Jacobs Reaction | Aniline + Diethyl ethoxymethylidenemalonate | Thermal | Quinolin-4-ones | mdpi.com |

| Decarboxylating Cyclization | Isatoic anhydride (B1165640) + 1,3-Dicarbonyl | Base | Quinolin-4-ones | mdpi.com |

The core structure of this compound is planar and achiral. However, the stereoselective synthesis of its derivatives, particularly those with chiral centers in a partially saturated ring or bearing chiral substituents, is of great importance for developing compounds with specific biological activities.

Stereoselectivity can be introduced by using chiral starting materials or through asymmetric catalysis. For instance, chiral 1,4-dihydroquinolines can be synthesized with high enantioselectivity via iridium-catalyzed asymmetric partial hydrogenation of quinoline precursors. nih.govresearchgate.net Although this leads to a reduced form, subsequent oxidation could potentially yield a chiral quinolinetrione derivative if other stereocenters are present.

Another approach involves the stereoselective synthesis of tetrahydroquinolines or tetrahydroisoquinolines, which can serve as scaffolds for further elaboration. mdpi.comnih.govresearchgate.net For example, chiral N-tert-butanesulfinyl imines have been used as key intermediates to control the stereochemical outcome of additions to form chiral amines, which can then be cyclized. mdpi.com These strategies, while not directly yielding the aromatic quinolinetrione, are fundamental for creating a library of chiral precursors that could be converted into the target structures, thereby expanding the chemical space for drug discovery. nih.gov

Precursor-Based Synthesis and Modifications

This approach focuses on chemically modifying existing quinoline structures to introduce the desired trione functionality or to append other molecular fragments.

A powerful strategy in medicinal chemistry is molecular hybridization, where two or more pharmacophores are combined into a single molecule to create multi-target-directed ligands (MTDLs). The quinolinetrione scaffold is a valuable building block in this regard.

Recent research has focused on the design and synthesis of novel hybrids by replacing the naphthoquinone scaffold of existing bioactive compounds with that of 2,5,8-quinolinetrione. core.ac.uknih.gov A notable example is the creation of quinolinetrione-tacrine hybrids. core.ac.uknih.govresearchgate.net Tacrine (B349632) is a known acetylcholinesterase inhibitor, and by tethering it to the quinolinetrione core, new MTDLs have been developed with potential applications in treating complex diseases like Alzheimer's. core.ac.uknih.govacs.org In these syntheses, the quinolinetrione moiety is tethered to the tacrine fragment via a methylene-based linker of varying lengths. core.ac.uk The resulting hybrids have shown potent inhibition of cholinesterase enzymes and other beneficial properties, demonstrating the utility of the quinolinetrione scaffold as a novel motif for drug discovery. nih.gov

Table 3: Biological Activity of Representative Quinolinetrione-Tacrine Hybrids

| Compound | Linker Length (n) | Key Biological Activities | Reference |

|---|---|---|---|

| Hybrid 3 | 3 | Nanomolar cholinesterase inhibition, antioxidant effects, anti-amyloid aggregation | core.ac.uknih.gov |

| Parent Naphthoquinone-Tacrine Hybrid 1 | Variable | Cholinesterase inhibition, anti-amyloid properties | core.ac.ukacs.org |

Functionalization of 2-Methylquinoline (B7769805) Precursors for Trione Formation

The construction of the this compound framework typically proceeds through the strategic functionalization and subsequent oxidation of a suitable 2-methylquinoline precursor. A common and effective precursor is a 2-methylquinoline substituted with electron-donating groups at the 5- and 8-positions, such as methoxy (B1213986) groups, which facilitate the final oxidation to the quinone system.

The synthesis often commences from a readily available starting material, which is then elaborated to introduce the necessary functionalities. For instance, the C(2)-methyl group itself can serve as a chemical handle for further modifications. Research has shown that the C(2)-methyl group on a quinoline-5,8-dione core can be oxidized using reagents like selenium dioxide, providing a route to introduce further functional groups. mdpi.com

A key transformation is the displacement of leaving groups on the quinoline core. For example, the chemoselective displacement of a bromine atom at the C(7) position of a quinoline-5,8-dione precursor by various phenols can be achieved under ambient conditions, installing a lipophilic tail. mdpi.com While this example illustrates functionalization on the benzene (B151609) ring portion, similar principles of nucleophilic substitution can be applied to appropriately activated precursors to build the desired substitution pattern.

A highly relevant synthetic strategy involves the oxidation of a 5,8-dimethoxy-2-methylquinoline derivative. Although detailed for the analogous isoquinoline (B145761) system, the final and crucial step of converting a dimethoxy precursor to a trione is achieved through oxidation. researchgate.net The optimization of this oxidative step is critical for achieving good yields of the target trione.

Simple and efficient methods for the synthesis of various substituted 2-methylquinoline-5,8-diones have been described, which serve as immediate precursors to the trione. acs.org For example, room-temperature acid-catalyzed methanolysis can convert 7-amido-2-methylquinoline-5,8-diones into 7-amino-2-methylquinoline-5,8-dione. acs.org This highlights the tunability of the precursor's functional groups prior to the final trione formation.

The following table summarizes the functionalization of a 7-bromo-quinoline-5,8-dione precursor with various phenols. mdpi.com

| Entry | Phenol Moiety | Product | Yield (%) |

| 1 | Phenol | 7-Phenoxy-quinoline-5,8-dione | 84 |

| 2 | 4-Fluorophenol | 7-(4-Fluorophenoxy)-quinoline-5,8-dione | 58 |

| 3 | 4-Chlorophenol | 7-(4-Chlorophenoxy)-quinoline-5,8-dione | 63 |

| 4 | 3-Chlorophenol | 7-(3-Chlorophenoxy)-quinoline-5,8-dione | 19 |

| 5 | 4-Bromophenol | 7-(4-Bromophenoxy)-quinoline-5,8-dione | 70 |

| 6 | 3-Bromophenol | 7-(3-Bromophenoxy)-quinoline-5,8-dione | 7 |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. researchgate.net These approaches focus on the use of sustainable catalysts, alternative energy sources, and environmentally benign solvents.

For the synthesis of the 2-methylquinoline core, which is a key precursor to the final trione, several green methods have been developed. A one-step synthesis of 2-methylquinoline from nitrobenzene (B124822) and ethanol (B145695) has been reported using a PtSn/γ-Al₂O₃ catalyst, which functions as a multifunctional solid catalyst for the multi-step reaction sequence in a single pot. google.com Another approach utilizes a Ru-Fe/γ-Al₂O₃ catalyst for the continuous synthesis of 2-methylquinoline compounds from nitroarenes and an ethanol/water system, avoiding the use of strong acids or hazardous oxidants. rsc.org

Nanocatalysis offers a promising avenue for the green synthesis of quinolines. nih.gov For instance, silica-functionalized magnetite nanoparticles (Fe₃O₄@SiO₂) have been shown to significantly improve the yield of 2-methyl-6-nitroquinoline (B57331) synthesis by stabilizing an unstable intermediate on the acidic silica (B1680970) surface. nih.gov This method also reduces reaction times and allows for easy catalyst recovery. nih.gov The use of formic acid as a renewable and biodegradable catalyst for the direct synthesis of quinolines from anilines and aldehydes or ketones also aligns with green chemistry principles. ijpsjournal.com

Environmentally friendly decarboxylating cyclization procedures have been developed for the synthesis of quinolin-4-ones, a related structural class. mdpi.com These methods can use water as a solvent and avoid toxic transition metals, generating carbon dioxide and water as the only by-products. mdpi.com Such strategies could potentially be adapted for the synthesis of the this compound precursor.

The following table highlights some green catalytic systems used in the synthesis of quinoline precursors.

| Catalyst System | Starting Materials | Product | Key Green Features | Reference |

| PtSn/γ-Al₂O₃ | Nitrobenzene, Ethanol, Water | 2-Methylquinoline | One-step synthesis, multifunctional solid catalyst | google.com |

| Ru-Fe/γ-Al₂O₃ | Nitroarenes, Ethanol/Water | 2-Methylquinoline derivatives | Continuous flow, no strong acids/oxidants | rsc.org |

| Fe₃O₄@SiO₂ Nanoparticles | 4-Nitroaniline, Crotonaldehyde | 2-Methyl-6-nitroquinoline | Increased yield, reduced reaction time, catalyst reusability | nih.gov |

| Formic Acid | Anilines, Aldehydes/Ketones | Quinolines | Renewable and biodegradable catalyst | ijpsjournal.com |

Mechanistic Studies of Novel this compound Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and designing novel pathways. The formation of the trione structure from a dimethoxy precursor is a key oxidative step. In a study on the analogous 2-methylisoquinoline-1,5,8(2H)-trione, the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one was achieved using ceric ammonium nitrate (CAN). researchgate.net The optimization of this step involved varying the catalyst ratio, reaction time, and temperature to maximize the yield of the target trione. researchgate.net

The mechanism of biological action for quinoline-5,8-diones often involves their ability to form radicals in vivo, which points to their inherent redox reactivity. nih.gov This chemical property is central to their synthetic transformations as well. Mechanistic studies on the reaction of quinoline-5,8-diones with metal complexes in protic solvents have shown a coordination-assisted formation of quinoline-ortho-quinones, indicating the susceptibility of the quinone ring to structural rearrangement under certain conditions. researchgate.net

Furthermore, the oxidation of methyl groups on heterocyclic rings by quinones has been studied. For example, halogenated quinones can induce the potent oxidation of the methyl group of 5-methyl-2′-deoxycytidine in the presence of hydrogen peroxide through a metal-independent mechanism. nih.gov This involves the generation of hydroxyl radicals that abstract a hydrogen atom from the methyl group, leading to further oxidation products. nih.gov While this is a different system, the fundamental steps of radical generation and hydrogen abstraction could be relevant to side reactions or functionalization pathways of the C(2)-methyl group in the target compound under oxidative conditions.

The synthesis of various 2-methylquinoline-5,8-diones often involves nucleophilic substitution reactions. For instance, the replacement of an amino group on the quinone ring by alkoxy groups has been reported, offering a novel route to these derivatives. acs.org The mechanism for this replacement provides insight into the reactivity of the quinoline-dione core.

A proposed general mechanism for the final oxidation step from a 5,8-dimethoxy-2-methylquinoline precursor to the this compound involves a two-electron oxidation of the hydroquinone-like precursor. This process, often facilitated by an oxidizing agent like CAN, would proceed through a radical cation intermediate to form the final p-quinone structure of the 5,8-dione. The carbonyl at the C-4 position is typically installed earlier in the synthesis, for example, through the cyclization of an appropriate keto-ester precursor.

Spectroscopic Characterization and Structural Elucidation of 2 Methylquinoline 4,5,8 1h Trione

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis

A hypothetical ¹H NMR spectrum of 2-Methylquinoline-4,5,8(1H)-trione would be expected to show distinct signals corresponding to the different protons in the molecule. The methyl group protons at the C2 position would likely appear as a singlet in the upfield region. The protons on the quinoline (B57606) ring system would exhibit more complex splitting patterns and chemical shifts depending on their electronic environment, which is significantly influenced by the three carbonyl groups. The presence of the NH proton would likely be observed as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would be characterized by signals for each of the unique carbon atoms. The three carbonyl carbons (C4, C5, and C8) would be expected to resonate at the downfield end of the spectrum, typically in the range of 170-190 ppm. The methyl carbon would appear at the upfield end. The remaining carbons of the quinoline ring would have chemical shifts determined by their position relative to the nitrogen atom and the carbonyl groups.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR techniques would be indispensable. Correlation Spectroscopy (COSY) would reveal the coupling relationships between adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) would establish the direct one-bond correlations between protons and the carbons they are attached to. Finally, Heteronuclear Multiple Bond Correlation (HMBC) would provide crucial information about the long-range (2-3 bond) correlations between protons and carbons, helping to piece together the complete molecular structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to gain insight into its structural features through analysis of its fragmentation pattern. The molecular ion peak (M+) would be expected at a mass-to-charge ratio corresponding to its molecular formula (C10H7NO3). The fragmentation would likely involve the loss of small molecules such as CO, and cleavage of the quinoline ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the trione (B1666649) system. These would likely appear in the region of 1650-1750 cm⁻¹. The N-H stretching vibration of the quinolinone tautomer would be expected as a broad band in the region of 3200-3400 cm⁻¹. C-H stretching and bending vibrations for the methyl group and the aromatic ring would also be present.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in the quinoline ring system, further influenced by the three carbonyl groups, would be expected to result in absorption maxima in the UV-Vis region. The spectrum would likely show multiple bands corresponding to π-π* and n-π* transitions. The exact wavelengths of maximum absorption (λmax) would be characteristic of this specific chromophore.

Theoretical and Computational Investigations of 2 Methylquinoline 4,5,8 1h Trione

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. While direct studies on 2-Methylquinoline-4,5,8(1H)-trione are scarce, insights can be drawn from computational analyses of similar quinoline (B57606) structures.

Electronic Structure and Molecular Orbital Analysis

The electronic behavior of this compound is governed by the interplay of the quinoline core and its substituent groups. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) are critical in determining its reactivity and spectroscopic characteristics. In related quinolinone systems, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient regions. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability.

Conformational Analysis and Energetic Stability

The conformational preferences and energetic stability of this compound are dictated by the rotational barriers around its single bonds and the potential for intramolecular interactions. The planarity of the quinoline ring system is a dominant feature, but the methyl group at position 2 introduces a degree of flexibility. Computational methods can be used to identify the most stable conformers by calculating their relative energies. For similar molecules, the most stable conformation is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions.

Prediction of Spectroscopic Properties and Correlation with Experimental Data

Theoretical calculations are instrumental in predicting various spectroscopic properties, including vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra. By calculating these properties and comparing them with experimental data, a deeper understanding of the molecular structure and bonding can be achieved. For instance, calculated vibrational frequencies, after appropriate scaling, can aid in the assignment of experimental IR and Raman bands to specific molecular vibrations. Similarly, time-dependent DFT (TD-DFT) can be used to predict electronic transitions and help interpret UV-Visible spectra.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a means to study the dynamic behavior of this compound and its interactions with its environment over time. While specific MD studies on this compound are not available, such simulations could provide valuable insights into its conformational flexibility, solvation effects, and potential interactions with biological macromolecules. By simulating the molecule in a solvent box, one could observe how its structure fluctuates and how it forms hydrogen bonds or other non-covalent interactions with surrounding solvent molecules.

In Silico Studies of Reaction Pathways and Mechanistic Insights

Computational methods can be employed to investigate potential reaction pathways and elucidate reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated, providing a theoretical basis for understanding the feasibility and kinetics of a given chemical transformation. For example, in silico studies could explore its susceptibility to nucleophilic or electrophilic attack at various positions.

Reactivity and Mechanistic Chemical Studies of 2 Methylquinoline 4,5,8 1h Trione

Electron Transfer Processes and Redox Chemistry

The quinone moiety is the primary center for the redox activity of the molecule. Quinones are known to be excellent electron acceptors, and their chemistry is characterized by the ability to undergo reversible reduction to form semiquinone radical anions and hydroquinones.

In a biological context, the enzymatic activity of quinone-containing compounds is often linked to their redox properties. For instance, hybrids of 5,8-quinolinedione (B78156) with other quinoline (B57606) derivatives have been shown to be effective substrates for the enzyme DT-diaphorase (NQO1). nih.gov This enzyme catalyzes a two-electron reduction of quinones, a process that can be crucial for their bioactivation or detoxification. The rate of enzymatic conversion is influenced by substituents on the quinoline ring system. nih.gov Specifically, the presence of a methyl group at the C-2 position of the quinoline moiety has been found to affect the rates of enzymatic conversion, indicating its role in modulating the electronic properties and steric interactions within the enzyme's active site. nih.gov

The general redox transformation of the 5,8-quinolinedione core can be depicted as a two-step process, involving the formation of a semiquinone intermediate:

Quinone → Semiquinone → Hydroquinone

Quinone/Quinone Methide Interconversions and Associated Reactivity

Quinone methides are reactive intermediates that can be generated from phenolic precursors through oxidation or from benzyl (B1604629) derivatives via the elimination of a leaving group. nih.gov They are characterized by a cross-conjugated system and are potent electrophiles. While there is no direct literature describing quinone methide formation from 2-methylquinoline-4,5,8(1H)-trione itself, such an intermediate could theoretically arise from a suitably functionalized precursor.

For example, the generation of a p-quinone methide typically involves the two-electron oxidation of a p-hydroxytoluene derivative. nih.gov This proceeds through a complex mechanism involving radical intermediates. nih.gov The formation of quinone methides can also be initiated by the abstraction of a hydrogen atom from a hydroxyl group by a radical species. researchgate.net Given the trione (B1666649) structure, the formation of a quinone methide would require prior chemical modification to introduce a hydroxyl group and a suitable benzylic proton.

Proton-Coupled Electron Transfer Mechanisms

Proton-coupled electron transfer (PCET) is a fundamental reaction mechanism where both an electron and a proton are transferred, often in a concerted step. wikipedia.orgnih.gov This process is critical in many biological energy conversion systems, such as photosynthesis and respiration, and is central to the function of quinone/quinol cofactors. nih.govquantbiolab.com PCET pathways allow for the avoidance of high-energy intermediates that would be formed in stepwise transfers of a proton and an electron. nih.gov

The mechanism can be either a concerted transfer (often termed CPET for Concerted Proton-Electron Transfer) or a stepwise process where initial electron transfer is followed by proton transfer (ETPT) or vice versa (PTET). The operative mechanism is highly dependent on the thermodynamic properties of the system, including the pKa of the proton donor and the reduction potential of the electron acceptor. youtube.com In quinone systems, the reduction is intrinsically linked to protonation states, and pH can significantly influence the redox potential. nih.gov For the this compound molecule, reduction of the quinone unit would be coupled to the protonation of the resulting carbonyl groups, a process that could proceed via a PCET mechanism, especially in protic media or biological environments.

Derivatization Reactions and Synthetic Transformations

The reactivity of this compound allows for a range of synthetic transformations to create new derivatives. These reactions can target the quinone ring, the pyridinone ring, or the methyl group.

Electrophilic and Nucleophilic Substitution Reactions

The quinoline ring system is generally susceptible to both electrophilic and nucleophilic substitution, with the reaction conditions and existing substituents dictating the position of attack.

Nucleophilic Substitution: The quinoline ring is electron-deficient, making it prone to nucleophilic attack, particularly at positions 2 and 4. quora.com Halogenated quinolines at these positions readily undergo nucleophilic substitution. quimicaorganica.org For example, 4-chloro-8-methylquinolin-2(1H)-one can be converted into various 4-substituted derivatives by reaction with nucleophiles like thiols, hydrazines, and amines. mdpi.com The presence of the electron-withdrawing trione functionality in this compound would further activate the quinoline system towards nucleophilic attack, especially at the 4-position.

Electrophilic Substitution: Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring portion, at positions 5 and 8, as this preserves the aromaticity of the pyridine (B92270) ring. researchgate.net However, the 5- and 8-positions in the target molecule are occupied by carbonyl groups. The strong deactivating and meta-directing nature of the quinone and pyridinone carbonyls would make electrophilic aromatic substitution on the carbocyclic ring extremely difficult. Any such reaction would likely require harsh conditions and target the C-6 and C-7 positions.

A summary of representative nucleophilic substitution reactions on related quinoline scaffolds is presented below.

| Starting Material | Reagent | Product | Reference |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | mdpi.com |

| 4-Chloro-8-methylquinoline-2(1H)-thione | Ethanethiol | 4-(Ethylthio)-8-methylquinoline-2(1H)-thione | mdpi.com |

| Quinolines | Acylethynylpyrroles | 2-(E-2-acylethenylpyrrolyl)quinolines | rsc.org |

Cycloaddition Reactions (e.g., [4+2] Annulation)

The α,β-unsaturated ketone system within the quinone and pyridinone rings of this compound makes it a potential dienophile for [4+2] cycloaddition reactions (Diels-Alder reactions). The reaction of quinoline-5,8-diones with dienes is a known method for constructing more complex polycyclic systems.

Furthermore, Lewis acid-catalyzed [4+2] cycloaddition reactions involving Schiff bases derived from anilines have been used to synthesize quinoline alkaloids. clockss.org While this applies to the synthesis of the quinoline core rather than its subsequent reaction, it highlights the utility of cycloaddition pathways in quinoline chemistry. Other cycloaddition strategies, such as the [3+2] cycloaddition of 2H-azirines to quinolin-2-one systems, have been developed to produce pyrrolo[3,2-c]quinolone scaffolds, demonstrating the versatility of the quinoline ring in annulation reactions. mdpi.com

Radical-Mediated Transformations and Pathways

Radical reactions offer alternative pathways for the functionalization of heterocyclic systems. Radical cyclization onto the quinoline ring system has been used to synthesize various alkaloids. For example, alkyl, aryl, and acyl radicals can be cyclized onto the 2-position of 3H-quinazolin-4-ones, a related heterocyclic system, via aromatic homolytic substitution. researchgate.net

Another approach involves the N-bromosuccinimide (NBS)-mediated radical cyclization of N-aryl cinnamamides to produce 3-substituted quinolines. mdpi.com For this compound, radical reactions could potentially be initiated at the 2-methyl group, which possesses reactive benzylic-type protons, or could involve addition to the quinone system. The quinone moiety itself can participate in radical reactions, often initiated by single electron transfer to form a semiquinone radical anion, which can then undergo further transformations.

Role of Quinone Methide Intermediates in this compound Chemistry

Quinone methides (QMs) are highly reactive intermediates that are implicated in the mechanisms of various chemical and biological processes. nih.gov These species are characterized by a cyclohexadiene core with both a carbonyl group and an exocyclic methylene (B1212753) unit. nih.gov Their high reactivity stems from a polarized structure, making the exocyclic carbon susceptible to nucleophilic attack. nih.gov

In the context of this compound, the formation of a quinone methide intermediate would likely involve the methyl group at the C2 position. Tautomerization or activation could lead to the formation of an exocyclic methylene group at this position, creating a quinone methide-like species. The stability and subsequent reactions of this intermediate are heavily influenced by electronic factors. nih.gov

The reactivity of quinone methides is significantly modulated by substituents on the aromatic ring. nih.gov Electron-donating groups tend to stabilize the QM, while electron-withdrawing groups are destabilizing. nih.gov For the hypothetical QM of this compound, the electron-withdrawing nature of the dione (B5365651) system on the adjacent ring would be expected to destabilize the intermediate, making it highly reactive and short-lived. This high reactivity can be harnessed in synthetic applications but also suggests a propensity for rapid subsequent reactions. nih.govnih.gov

The chemistry of QMs often involves reversible covalent reactions. This allows the reactive species to potentially be regenerated, which can overcome kinetic traps and even cellular repair mechanisms in biological contexts. nih.gov The interaction of such intermediates with nucleophiles, such as water or biological macromolecules, is a key aspect of their chemical profile. nih.gov

Table 1: Factors Influencing Quinone Methide (QM) Intermediate from this compound

| Factor | Influence on QM Intermediate | Rationale | Citation |

|---|---|---|---|

| Structural Feature | Formation of an exocyclic methylene at C2. | The C2-methyl group is positioned to participate in tautomerization or elimination reactions to form a reactive QM. | nih.gov |

| Electronic Effects | Destabilized and highly reactive. | The electron-withdrawing quinone moiety enhances the electrophilicity and reactivity of the QM intermediate. | nih.gov |

| Reactivity Profile | Prone to rapid 1,4-conjugate addition with nucleophiles. | The polarized nature of the QM makes the exocyclic carbon a prime target for nucleophilic attack. | nih.gov |

| Reaction Kinetics | Fast reaction rates with nucleophiles. | Destabilizing electronic effects lead to faster kinetics for nucleophilic addition. | nih.gov |

Regioselectivity and Stereoselectivity in this compound Reactions

Regioselectivity in the reactions of this compound is dictated by the multiple electrophilic sites within the molecule. The primary sites for nucleophilic attack are the carbonyl carbons at C4, C5, and C8, as well as potential sites for Michael-type addition on the quinone ring.

Studies on related quinolinone systems demonstrate that the C4 position is particularly susceptible to nucleophilic substitution. mdpi.com For instance, 4-chloro-substituted quinolinones readily react with various nucleophiles at this position. mdpi.com This suggests that in this compound, the C4 carbonyl is a likely point of initial attack, influenced by the adjacent nitrogen atom in the pyridine ring. The C5 and C8 carbonyls of the benzoquinone portion also represent key electrophilic centers.

The outcome of a reaction is highly dependent on the nature of the nucleophile and the reaction conditions. For example, hydrazination of related chloroquinolines has been shown to occur selectively, with the leaving group playing a critical role in directing the substitution. mdpi.com

Stereoselectivity becomes a consideration when this compound reacts with chiral nucleophiles or in the presence of chiral catalysts. As the quinone ring system is planar, addition of a nucleophile can occur from either face, potentially leading to a racemic or diastereomeric mixture of products. Achieving high stereoselectivity would necessitate the use of asymmetric synthesis strategies, a field of growing interest for controlling the geometry of products derived from quinone methide intermediates. nih.gov

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Reactive Site | Type of Reaction | Predicted Reactivity | Rationale | Citation |

|---|---|---|---|---|

| C4-carbonyl | Nucleophilic Acyl Addition/Substitution | High | Activation by the adjacent heterocyclic nitrogen atom. | mdpi.com |

| C5/C8-carbonyls | Nucleophilic Acyl Addition | Moderate to High | Standard reactivity of a 1,4-quinone system. | nih.gov |

| C6/C7-vinyl | Michael (1,4-Conjugate) Addition | Moderate | Electrophilic nature of the α,β-unsaturated ketone system. | nih.gov |

| C2-methyl group | Deprotonation / QM Formation | Condition Dependent | Can be activated to form a quinone methide intermediate. | nih.govnih.gov |

pH-Dependent Chemical Behavior and Reaction Regioselectivity

The chemical behavior of this compound is expected to be highly sensitive to pH due to the presence of multiple ionizable groups, including the N1-H proton and the carbonyl oxygens. This pH-dependence can significantly alter the molecule's electronic properties and, consequently, the regioselectivity of its reactions.

Under acidic conditions (low pH): Protonation of the carbonyl oxygens is likely to occur. This would increase the electrophilicity of the quinone ring, making it more susceptible to nucleophilic attack. The specific site of protonation could influence the regiochemical outcome of subsequent additions. Furthermore, the nitrogen atom in the pyridine ring could also be protonated, which would further enhance the electron-withdrawing nature of the heterocyclic ring and impact reactivity across the entire molecule.

Under neutral conditions (pH ≈ 7): The molecule exists in its neutral form. The inherent electronic biases of the structure, as described in the regioselectivity section, would primarily govern its reactivity. The kinetics of reactions with various nucleophiles can be studied under these conditions to establish a baseline reactivity profile. nih.gov

Table 3: Summary of pH-Dependent Reactivity of this compound

| pH Range | Predominant Molecular State | Expected Effect on Reactivity | Potential Impact on Regioselectivity |

|---|---|---|---|

| Acidic (pH < 4) | Protonated (carbonyls, ring nitrogen) | Increased electrophilicity; enhanced reactivity towards nucleophiles. | May alter the most favored site of attack due to differential protonation. |

| Neutral (pH ≈ 7) | Neutral molecule | Baseline reactivity governed by inherent electronic structure. | Regioselectivity is determined by the molecule's intrinsic properties. |

| Basic (pH > 9) | Deprotonated (N1-anion) | Decreased electrophilicity; reduced reactivity towards nucleophiles. | May favor reactions initiated by deprotonation, potentially altering reaction pathways. |

Advanced Applications of 2 Methylquinoline 4,5,8 1h Trione in Chemical Sciences and Materials

Role as Building Blocks in Complex Organic Synthesis

Although detailed synthetic studies exclusively employing 2-Methylquinoline-4,5,8(1H)-trione are not widely published, its molecular architecture presents multiple reactive sites, making it a potentially valuable scaffold for constructing more complex molecules. The reactivity can be inferred from the established chemistry of its constituent functional groups.

The quinoline-trione core possesses three electrophilic carbonyl groups. These sites are susceptible to a variety of nucleophilic addition reactions. Furthermore, the 2-methyl group on the quinoline (B57606) ring is activated, making its protons acidic and capable of participating in condensation reactions. This reactivity is analogous to that of quinaldine (B1664567) (2-methylquinoline), which readily undergoes condensation with aldehydes. ossila.com

Derivatives of the core structure can be synthesized to introduce further functionality. For example, related compounds like 4-chloro-8-methylquinolin-2(1H)-one undergo nucleophilic substitution reactions where the chlorine atom is displaced by hydrazino, azido, and amino groups. mdpi.com This suggests that if a halo- derivative of this compound were synthesized, it could serve as a versatile intermediate for a wide range of substituted quinoline triones.

The table below outlines potential synthetic transformations involving this compound, based on the known reactivity of its functional components.

| Reactive Site | Type of Reaction | Potential Reagent(s) | Resulting Structure |

| Carbonyl Groups (C4, C5, C8) | Nucleophilic Addition | Grignard Reagents (R-MgBr), Organolithium Reagents (R-Li) | Tertiary Alcohols |

| Carbonyl Groups (C4, C5, C8) | Reductive Amination | Amines (R-NH2), Sodium Cyanoborohydride | Amino Derivatives |

| 2-Methyl Group | Condensation | Aldehydes (R-CHO), Base Catalyst | Styrylquinoline Derivatives |

| Quinoline Ring | Electrophilic Substitution | Nitrating Agents (HNO3/H2SO4) | Nitroquinoline Derivatives |

This table presents hypothesized reactions based on the chemical nature of the compound's functional groups.

Contributions to Advanced Dye Chemistry Research

The quinoline nucleus is a fundamental component in many classes of synthetic dyes due to its extended π-conjugated system. ossila.com The structure of this compound, which combines the quinoline scaffold with a quinone-like trione (B1666649) moiety, strongly suggests it possesses chromophoric properties and could serve as a platform for novel dyes. The electron-withdrawing nature of the three carbonyl groups in conjugation with the aromatic system is expected to result in a colored compound.

The versatility of the quinoline ring allows for the synthesis of various dye types, including cyanine (B1664457) and azo dyes. By chemically modifying this compound, its photophysical properties, such as absorption and emission wavelengths, could be finely tuned. ossila.com For instance, condensation reactions at the 2-methyl position to create styryl derivatives would extend the π-conjugation, likely leading to a bathochromic (red) shift in the absorption spectrum.

The potential applications in dye chemistry are summarized below:

| Dye Class | Synthetic Approach | Potential Application |

| Azo Dyes | Diazotization of an amino-derivative and coupling with an activated aromatic compound. | Textiles, pH indicators |

| Cyanine Dyes | Condensation of the 2-methyl group with a suitable heterocyclic aldehyde. | Fluorescent labels, photographic sensitizers |

| Functional Dyes | Incorporation of specific functional groups to interact with substrates. | Dyes for solar cells, chemical sensors |

This table outlines the potential for creating different classes of dyes starting from the this compound scaffold.

Potential in Material Science Research and Development

Quinoline derivatives are increasingly utilized in the development of advanced functional materials, particularly in electronics and photonics. Their rigid, planar structures and tunable electronic properties make them ideal candidates for applications in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). ossila.com

This compound could be explored as a novel building block for such materials. The quinone-like portion of the molecule is electrochemically active, suggesting potential use in redox-active polymers or as a component in organic battery materials. The ability to functionalize the molecule at its various reactive sites would allow for the tuning of its energy levels (HOMO/LUMO) to meet the specific requirements of electronic devices. ossila.com For example, it could be incorporated into a polymer backbone or used as a dopant in a host material to impart specific photophysical or electronic characteristics.

| Material Application | Relevant Property of the Compound | Potential Role |

| Organic Light-Emitting Diodes (OLEDs) | π-Conjugated System, Potential for Fluorescence/Phosphorescence | Emitter, Host, or Charge-Transport Material |

| Dye-Sensitized Solar Cells (DSSCs) | Strong Light Absorption (as a dye derivative), Redox Activity | Sensitizer Dye on TiO2 surface |

| Conductive Polymers | Redox-Active Quinone Moiety, Polymerizable Functional Groups | Monomer or Cross-linking Agent |

| Organic Batteries | Reversible Redox Chemistry of the Quinone System | Cathode or Anode Material |

This table highlights the potential of this compound in various areas of materials science.

Development of Advanced Sensing Technologies (e.g., Fluorescence-based Applications)

The quinoline ring is a well-established fluorophore, and its derivatives are extensively used in the development of fluorescent chemosensors. nih.gov These sensors operate through mechanisms where the binding of an analyte, such as a metal ion, modulates the fluorescence output of the quinoline moiety.

This compound is a promising candidate for developing new sensing platforms. The nitrogen atom in the quinoline ring, along with the oxygen atoms of the trione system, could act as a chelating site for various metal ions. Binding of a metal ion could lead to a change in the fluorescence properties of the molecule, such as an increase in quantum yield (chelation-enhanced fluorescence, CHEF) or a shift in the emission wavelength. nih.gov The selectivity of such a sensor could be tailored by introducing specific functional groups onto the quinoline core. nih.gov

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline (B1678124) are common fluorogenic chelators for ions like Zn²⁺. nih.gov By analogy, synthetic modification of the this compound structure could lead to highly sensitive and selective fluorescent probes for various environmental and biological analytes.

| Sensing Target | Sensing Mechanism | Structural Feature Utilized |

| Metal Ions (e.g., Zn²⁺, Cu²⁺, Fe³⁺) | Chelation-Enhanced Fluorescence (CHEF) | N and O atoms as a binding pocket |

| pH | Protonation/Deprotonation of the Quinoline Nitrogen | Change in electronic structure affecting fluorescence |

| Small Molecules | Host-Guest Interaction | Functionalized cavity created via further synthesis |

This table describes the potential application of this compound and its derivatives in the field of fluorescence-based sensing.

Interactions with Biological Macromolecules: Mechanistic Insights of 2 Methylquinoline 4,5,8 1h Trione

Molecular Recognition and Binding Mode Studies

The interaction of quinoline (B57606) derivatives with proteins is a critical determinant of their biological function. Computational and experimental studies on related compounds provide a framework for understanding how 2-Methylquinoline-4,5,8(1H)-trione might bind to and modulate protein targets.

Molecular docking studies on analogous quinoline-dione and quinoline-based compounds reveal their ability to fit into the active sites of various enzymes. These interactions are typically stabilized by a combination of hydrogen bonds and hydrophobic interactions. For instance, docking studies of quinoline-sulfonamides with monoamine oxidase A (MAO-A) showed that the quinoline ring participates in crucial hydrophobic and van der Waals interactions within the enzyme's active site, with binding energies reaching as low as -10.40 kcal/mol. nih.gov Similarly, quinoline/thiazinan-4-one hybrids have been docked into the active site of the S. aureus MurB protein, where their binding affinity correlated with their observed antibacterial activity. rsc.org

In the context of PIM-1 kinase, pyridine-quinoline hybrids were found to engage in hydrophobic interactions and weak hydrogen bonds with key residues like Glu121 in the enzyme's hinge region. semanticscholar.org For the structurally related 2-methylquinoline-5,8-dione scaffold, molecular modeling has been used to identify plausible binding modes within sphingosine (B13886) kinase (SphK), suggesting opportunities for targeted modifications to improve binding efficacy. mdpi.com

Table 1: Representative Ligand-Protein Interactions for Quinoline-Based Scaffolds

| Compound Class | Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|---|

| Quinoline-Sulfonamides | MAO-A | TYR444, TYR69 | Hydrogen Bonding, Hydrophobic | nih.gov |

| Pyridine-Quinoline Hybrids | PIM-1 Kinase | Glu121 | Hydrogen Bonding, Hydrophobic | semanticscholar.org |

| Quinoline/Thiazinan-4-ones | S. aureus MurB | - | Molecular Interaction | rsc.org |

This table is generated based on data from related quinoline compounds to infer potential interactions for this compound.

The quinoline scaffold is present in numerous enzyme inhibitors. The specific trione (B1666649) structure of this compound suggests it may target enzymes susceptible to quinone-containing compounds.

Cholinesterase Inhibition: Many quinoline derivatives are recognized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the progression of Alzheimer's disease. nih.gov The mechanism often involves the quinoline moiety binding to the catalytic or peripheral anionic site of the enzyme. For example, certain piperidinyl-quinoline acylhydrazones have shown potent and selective inhibition of AChE and BuChE, with IC50 values in the low micromolar range. mdpi.com Kinetic studies of some novel quinoline derivatives have revealed them to be mixed-type AChE inhibitors.

Other Enzyme Targets:

Sphingosine Kinase (SphK): The 2-methylquinoline-5,8-dione framework has been identified as a scaffold for developing dual inhibitors of SphK1 and SphK2. mdpi.com

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): Quinoline-5,8-diones are excellent substrates for NQO1, an enzyme overexpressed in many cancer cells. Their interaction with NQO1 can lead to redox cycling and the generation of reactive oxygen species (ROS), resulting in selective cytotoxicity towards cancer cells. nih.govmdpi.com The inhibition can be competitive in nature. nih.gov

PIM-1 Kinase: Quinoline-pyridine hybrids have been developed as both competitive and non-competitive inhibitors of PIM-1 kinase, an enzyme implicated in cancer. semanticscholar.org

DNA-Interacting Enzymes: The planar structure of the quinoline ring allows it to interfere with enzymes that act on DNA, such as topoisomerases and DNA methyltransferases. nih.govnih.govnih.gov

Table 2: Enzyme Inhibitory Activities of Representative Quinoline Derivatives

| Compound/Class | Target Enzyme | IC₅₀ (µM) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| Piperidinyl-quinoline acylhydrazone (8c) | Acetylcholinesterase (AChE) | 5.3 ± 0.51 | - | mdpi.com |

| Piperidinyl-quinoline acylhydrazone (8g) | Butyrylcholinesterase (BuChE) | 1.31 ± 0.05 | - | mdpi.com |

| Quinoline-pyridine hybrid (5c) | PIM-1 Kinase | Potent | Competitive | semanticscholar.org |

| 2-Methylquinoline-5,8-dione derivatives | Sphingosine Kinase 1/2 | Low µM | - | mdpi.com |

This table presents data from various quinoline derivatives to illustrate the potential enzymatic inhibitory profile of the quinolinetrione scaffold.

Molecular Mechanisms of Oxidative Stress Modulation

The quinone moiety is inherently redox-active, meaning it can participate in reactions that generate or scavenge reactive oxygen species (ROS). This duality is central to its mechanism of modulating oxidative stress.

Quinolinic acid, a related metabolite, has been shown to induce lipid peroxidation, suggesting a pro-oxidant role through the generation of free radicals. nih.govnih.gov This process is believed to contribute significantly to its neurotoxic effects. nih.gov Conversely, some studies show that at lower concentrations, quinolinic acid can act as an antioxidant by forming complexes with iron, thereby influencing the Fe(II)/Fe(III) ratio and affecting the Fenton reaction, which produces highly reactive hydroxyl radicals. mdpi.com

The quinoline-5,8-dione scaffold can induce cytotoxicity in cancer cells through NQO1-mediated redox cycling, which leads to a massive production of ROS. nih.gov Furthermore, some nitrogen heterocycles, including pyridine (B92270) and pyrrolidine (B122466) derivatives, can activate the NRF2 signaling pathway. nih.gov NRF2 is a master regulator of the antioxidant response, upregulating genes for protective enzymes like heme oxygenase-1 (HO-1) and SOD1. nih.gov It is plausible that a quinolinetrione could modulate this pathway, though direct evidence is needed.

Mechanisms of Amyloid Aggregation Modulation by Quinolinetrione Scaffolds

The planar, aromatic structure of the quinoline ring makes it an effective binder for amyloid fibrils, which are associated with neurodegenerative diseases like Alzheimer's. Quinolines have been reported as potent inhibitors of the self-aggregation of the amyloid-β (Aβ) peptide. nih.gov

Studies on steroid-quinoline hybrids have shown that they can effectively inhibit Aβ1-42 aggregation by delaying the growth phase and reducing the final amount of fibrils. nih.govacs.org These hybrids were also capable of disaggregating pre-formed fibrils in cellular models. nih.gov The mechanism appears to involve the hydrophobic quinoline moiety binding to Aβ oligomers. acs.org Furthermore, some 8-hydroxy quinoline-indole hybrids have demonstrated an ability to inhibit metal-induced Aβ aggregation, suggesting a role in chelating metal ions like Cu²⁺ and Zn²⁺ that are known to promote plaque formation. researchgate.net The modulation of amyloid aggregation often involves a process of nucleation and elongation, where inhibitors can interfere at different stages. nih.govmdpi.com

Mechanistic Studies of Interaction with Nucleic Acids (e.g., DNA/RNA intercalation)

The flat, polycyclic aromatic system of the quinoline ring is a classic structure for intercalation between the base pairs of DNA. nih.govresearchgate.net This physical insertion into the double helix can cause significant conformational changes, leading to DNA strand breaks and interfering with the function of DNA-processing enzymes. researchgate.net

Recent studies have shown that certain quinoline-based analogs can inhibit DNA methyltransferases (DNMTs) through a mechanism involving DNA intercalation. nih.govbiorxiv.org Specifically, these compounds were found to insert into the minor groove of DNA when it was bound by the enzyme. nih.govbiorxiv.org This action causes a conformational shift that moves the enzyme's catalytic domain away from the DNA, thereby preventing methylation. nih.govbiorxiv.org This mode of action highlights that some quinoline compounds inhibit DNA-acting enzymes not by binding directly to the enzyme itself, but by interacting with its DNA substrate. biorxiv.org This mechanism has been observed for inhibitors of human DNMT1 and various bacterial DNA methyltransferases. nih.gov

Influence of Structural Modifications on Mechanistic Biological Interactions (Structure-Activity Relationship, SAR)

The biological activity of the quinoline scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies on related quinoline-5,8-diones provide valuable insights into how modifications to the this compound structure might influence its interactions.

For the 2-methylquinoline-5,8-dione core, modifications at the C6 and C7 positions have been extensively studied.

Inhibition of NQO1: Small substituents, such as amino groups, at the C6 or C7 positions of the quinoline-5,8-dione moiety have been found to favorably impact binding to the active site of NQO1. nih.gov

Inhibition of SphK: In a study on SphK inhibition, substituents were added at the C7 position via a phenoxy linker. mdpi.com It was found that electron-withdrawing groups like para-fluoro (para-F) and para-cyano (para-CN) on the phenyl ring resulted in the best dual inhibitors of SphK1 and SphK2. mdpi.com

Modifications at C2: The methyl group at the C2 position serves as a chemical handle for further modifications. mdpi.com For example, incorporating a polar D-prolinol fragment at the C2 position was explored to enhance hydrogen-bonding interactions within the lipid-binding site of SphK1. mdpi.com Similarly, introducing hydroxyl or formyl groups at the C2 position of a 5,8-quinolinedione (B78156) scaffold was shown to modulate its activity as a substrate for the NQO1 enzyme. mdpi.com

Table 3: Structure-Activity Relationship (SAR) for 2-Methylquinoline-5,8-dione Derivatives Targeting SphK

| Base Scaffold | C7-Substituent (via phenoxy linker) | SphK1 Inhibition (% at 10µM) | SphK2 Inhibition (% at 10µM) | Reference |

|---|---|---|---|---|

| 2-Methylquinoline-5,8-dione | 4-Methoxy | 69% | 34% | mdpi.com |

| 2-Methylquinoline-5,8-dione | 3-Methoxy | 54% | 57% | mdpi.com |

| 2-Methylquinoline-5,8-dione | 4-Fluoro | ≥54% | ≥56% | mdpi.com |

| 2-Methylquinoline-5,8-dione | 4-Cyano | ≥54% | ≥56% | mdpi.com |

Data adapted from a study on Sphingosine Kinase inhibition by modified quinoline-5,8-diones to illustrate SAR principles. mdpi.com

Research Challenges and Future Directions in 2 Methylquinoline 4,5,8 1h Trione Studies

Development of Novel, Sustainable, and Highly Efficient Synthetic Routes

The synthesis of polysubstituted quinolines is a well-established area of organic chemistry, with classic methods like the Skraup, Doebner-von Miller, and Friedländer syntheses providing foundational routes. slideshare.netnih.gov However, these methods often require harsh conditions and produce significant waste, making them less suitable for modern, environmentally conscious chemical production. The primary challenge in synthesizing 2-Methylquinoline-4,5,8(1H)-trione lies in the controlled, high-yield installation of the trione (B1666649) functionality onto the 2-methylquinoline (B7769805) core.

Future research must focus on developing novel synthetic strategies that are both efficient and sustainable. Recent advancements in quinoline (B57606) synthesis offer promising avenues. mdpi.com Methodologies such as transition-metal-catalyzed dehydrogenative coupling, C-H activation/annulation, and microwave-assisted organic synthesis (MAOS) are at the forefront of this effort. mdpi.comorganic-chemistry.orgijstr.org For instance, copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones has emerged as a sustainable method for creating the quinoline core. ijstr.org Similarly, environmentally friendly decarboxylating cyclization procedures have been developed for synthesizing quinolin-4-ones, which could serve as precursors. mdpi.com The challenge is to adapt and extend these modern techniques to incorporate the specific oxidation pattern of the target trione, potentially through a late-stage oxidative functionalization of a pre-formed quinoline ring.

Table 1: Potential Modern Synthetic Strategies for this compound

| Synthetic Strategy | Description | Potential Advantages | Key Challenge for Trione Synthesis |

|---|---|---|---|

| Oxidative Annulation | Construction of the quinoline ring from anilines and other precursors using an oxidant, often catalyzed by a transition metal. mdpi.comorganic-chemistry.org | High atom economy, use of simple starting materials. | Controlling the specific regiochemistry and oxidation state to achieve the 4,5,8-trione structure. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on a pre-existing quinoline scaffold to introduce oxygen-containing groups. mdpi.com | Reduces the need for pre-functionalized substrates, shortening synthetic routes. | Achieving selective oxidation at positions 4, 5, and 8 without over-oxidizing the methyl group or other parts of the ring. |

| Green Chemistry Approaches | Utilizing water as a solvent, employing reusable catalysts (e.g., solid acids), or using microwave irradiation to accelerate reactions and reduce energy consumption. ontosight.aimdpi.commdpi.com | Reduced environmental impact, lower costs, and often milder reaction conditions. | Finding a green catalytic system that can perform the multiple, complex transformations required to form the trione. |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single pot to form the target molecule, increasing efficiency. nih.gov | High efficiency, procedural simplicity, and rapid generation of molecular diversity. | Designing an MCR that assembles the 2-methylquinoline core and installs the trione precursors in a single, controlled operation. |

Comprehensive Elucidation of Complex Reaction Mechanisms and Intermediates

The formation of a quinoline-trione structure is mechanistically complex. The reaction pathways likely involve a sequence of condensations, cyclizations, and multiple oxidation steps. A significant research challenge is the detailed elucidation of these mechanisms, including the identification and characterization of transient intermediates. Studies on related reactions, such as the interaction of 2-methylquinoline with benzoquinones, have shown that the reaction outcomes can be highly dependent on conditions, leading to unexpected products through competing pathways like o-quinone ring expansion. nih.gov

Future investigations should employ a combination of experimental and theoretical techniques to map the reaction coordinate. In-situ spectroscopic methods, such as reaction IR and NMR spectroscopy, can provide real-time information on the formation and consumption of species. The isolation of reaction intermediates, where possible, followed by structural confirmation using X-ray crystallography, would provide definitive proof of the mechanistic steps. nih.gov Understanding these pathways is not merely an academic exercise; it is crucial for optimizing reaction conditions to maximize the yield of the desired this compound and minimize the formation of side products.

Advancements in Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before they are synthesized, thereby guiding experimental efforts. For a relatively unstudied molecule like this compound, computational modeling presents a significant opportunity. The challenge lies in selecting appropriate theoretical models that can accurately capture the electronic structure of this complex, electron-deficient system.

Future directions in this area will involve the use of Density Functional Theory (DFT) and other ab initio methods to predict a range of properties. researchgate.net These models can calculate optimized molecular geometries, electronic properties (such as HOMO/LUMO energy levels), and spectroscopic signatures (NMR, IR, UV-Vis), which can later be compared with experimental data for validation. Furthermore, computational models can be used to explore reaction mechanisms, calculate activation barriers for different synthetic routes, and predict the stability of potential intermediates. This predictive power can significantly accelerate the development of efficient synthetic protocols and help in understanding the molecule's intrinsic reactivity. researchgate.net

| Reaction Pathways & Intermediates | Transition State Theory, IRC | Elucidates reaction mechanisms, identifies rate-limiting steps, and predicts the feasibility of proposed synthetic routes. nih.gov |

Exploration of Emerging Chemical and Material Science Applications

While the specific applications of this compound are unexplored, the structural motifs of quinoline and quinone suggest significant potential in chemistry and material science. Quinoline derivatives are known for their use as dyes and as functional components in materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to their conjugated structures. ossila.com The trione moiety introduces strong electron-withdrawing character and redox activity.

The key challenge is to synthesize the compound and then systematically investigate its properties. Future research should focus on characterizing its photophysical and electrochemical properties. The combination of a quinoline core with three carbonyl groups could lead to a material with a low LUMO level, making it a candidate for an n-type organic semiconductor. Its redox activity could be harnessed in the development of novel organic batteries or as a catalyst for specific oxidation reactions. The exploration of its ability to form coordination complexes with metals could also open pathways to new catalysts or functional materials.

Deepening Mechanistic Understanding of Molecular Interactions in Diverse Biological Systems

Quinoline derivatives are a cornerstone of medicinal chemistry, exhibiting a vast range of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. nih.govnih.govorientjchem.org The quinoline scaffold is considered a "privileged structure" in drug discovery. The introduction of a trione system, a feature present in some natural products with cytotoxic activity, makes this compound a compound of high interest for biological evaluation.

The primary research challenge is to move beyond simple screening and achieve a deep mechanistic understanding of how this molecule might interact with biological targets. Future studies should aim to identify specific cellular pathways and molecular targets. Given its structure, plausible mechanisms of action could include DNA intercalation, inhibition of key enzymes like topoisomerases or kinases, or the generation of reactive oxygen species (ROS) through redox cycling. Investigating its potential as an inhibitor for enzymes like PARP-1 or as an agent against pathogens will be a fruitful direction. thegoodscentscompany.com Techniques such as molecular docking, proteomics, and cellular imaging will be essential to elucidate its mode of action, providing a rational basis for any future development as a therapeutic agent or biological probe. nih.gov

Q & A

Basic: What are the most reliable synthetic routes for 2-methylquinoline-4,5,8(1H)-trione, and how do reaction conditions influence yield?

Answer:

The synthesis of quinoline triones typically involves cyclization or condensation reactions. For example, details the use of palladium catalysts (e.g., PdCl₂(PPh₃)₂) and copper iodide in cross-coupling reactions to construct fused quinoline frameworks. Reaction solvents (e.g., DMF, ethanol) and temperature (50–100°C) critically affect yields (49–95%) due to their impact on reaction kinetics and side-product formation. Column chromatography and thin-layer chromatography (TLC) are standard purification methods . Similarly, highlights the role of Pd(OAc)₂ in Suzuki-Miyaura couplings for aryl group introduction, emphasizing the need for optimized stoichiometry to avoid incomplete conversion .

Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : To confirm the trione structure and methyl substitution pattern (e.g., δ 2.1–2.5 ppm for methyl groups) .

- IR Spectroscopy : Identification of carbonyl stretches (C=O) near 1700–1750 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : For molecular weight validation (e.g., [M+H]⁺ peaks) .

- HPLC : Purity assessment (>98% purity criteria, as in ) using C18 columns and UV detection .

Advanced: How can regioselectivity challenges in quinoline trione functionalization be addressed?

Answer:

Regioselectivity issues arise during electrophilic substitution or cross-coupling. demonstrates that steric and electronic directing groups (e.g., methyl at position 2) can guide substitutions to specific positions. For example, bromination at positions 9 and 12 in fused quinolines is achieved using N-bromosuccinimide (NBS) under controlled conditions . Computational modeling (DFT) of electron density maps may further predict reactive sites, reducing trial-and-error approaches.

Advanced: How should researchers reconcile contradictory biological activity data reported for quinoline triones?

Answer:

Discrepancies in bioactivity (e.g., Alzheimer’s disease targets in vs. anticancer precursors in ) may stem from assay conditions (e.g., cell lines, concentration ranges) or compound stability. Methodological solutions include:

- Dose-Response Curves : To establish EC₅₀/IC₅₀ values across multiple models.

- Metabolic Stability Tests : HPLC-MS monitoring of degradation in biological matrices .

- Structural Analog Comparison : As in , modifying substituents (e.g., methoxy vs. chloro groups) can clarify structure-activity relationships (SAR) .

Advanced: What strategies improve the stability of this compound under experimental storage?

Answer:

Degradation pathways (e.g., hydrolysis of trione groups) are mitigated by:

- Anhydrous Storage : Under argon in desiccators to prevent moisture uptake.

- Low-Temperature Preservation : –20°C for long-term stability, as suggested in for similar metabolites .

- Light Protection : Amber vials to avoid photochemical reactions, critical for compounds with conjugated quinone systems .

Advanced: How can computational methods aid in designing derivatives of this compound for targeted applications?

Answer:

- Molecular Docking : To predict binding affinity with targets (e.g., acetylcholinesterase for Alzheimer’s applications, as in ) .

- QSAR Modeling : Correlating substituent properties (logP, polar surface area) with bioavailability .

- DFT Calculations : Optimizing redox potentials for applications in electroactive materials .

Cross-Disciplinary: What role does this compound play in materials science?

Answer:

Quinone-derived triones exhibit π-extended conjugation ( ), making them candidates for organic semiconductors or photocatalysts. Their redox activity can be tuned via substituents (e.g., electron-withdrawing groups) for use in energy storage devices. Collaboration with synthetic chemists and material engineers is critical to functionalize these compounds for device integration .

Methodological: What precautions are necessary when scaling up synthesis from milligram to gram quantities?

Answer:

- Exothermic Reaction Management : Use jacketed reactors for temperature control during Pd-catalyzed reactions .

- Purification Scalability : Replace column chromatography with recrystallization or centrifugal partition chromatography (CPC) .

- Safety Protocols : Hazard analysis for intermediates (e.g., azides in ) using calorimetry and fume hoods .

Data Interpretation: How to distinguish between tautomeric forms of this compound in solution?

Answer:

- Variable Temperature NMR : Monitor chemical shift changes to identify tautomeric equilibria (e.g., keto-enol forms) .

- pH-Dependent UV-Vis : Spectral shifts in acidic vs. basic conditions indicate protonation states .

Emerging Applications: Can microbial metabolites inspire novel derivatives of this compound?

Answer:

and highlight microbial metabolites (e.g., 7-methoxy-9-methylfuroquinoline triones) as semi-synthetic templates. Fermentation broths can yield novel scaffolds for diversification via biotransformation or combinatorial chemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.